molecular formula C14H11NO3 B3284191 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 77976-79-5

6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione

Cat. No. B3284191
CAS RN: 77976-79-5
M. Wt: 241.24 g/mol
InChI Key: SYHLMXPDERMJFU-UHFFFAOYSA-N
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Description

“6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione” is a chemical compound . It is also known as "6-Aminobenzo[de]isochromene-1,3-dione" .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) . The structure of the synthesized compound was modeled using the Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G(d) basis set .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, “1,3-Isochromandione” has a density of 1.3±0.1 g/cm3, boiling point of 324.5±35.0 °C at 760 mmHg, and a molar refractivity of 40.3±0.3 cm3 .

Scientific Research Applications

Detection of Biogenic Primary Amines

This compound has been used to create an ultrasensitive ratiometric fluorescent sensor for the detection of biogenic primary amines . This sensor can detect biogenic amines at nanomolar concentration and can discriminate between primary, secondary, and tertiary amines .

Use in Fluorescent Organic Dyes

The compound has been used in the synthesis of fluorescent organic dyes . These dyes have applications in various fields such as bioimaging, diagnostics, and therapeutics .

Use in Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which can be synthesized using this compound, have found significant use in pharmaceutical synthesis . They have been used in the development of therapeutic agents .

Use in Herbicides

N-isoindoline-1,3-dione heterocycles have also been used in the synthesis of herbicides . These compounds can help control unwanted vegetation in agricultural practices .

Use in Colorants and Dyes

This compound has been used in the synthesis of colorants and dyes . These dyes can be used in various industries such as textiles, plastics, and food .

Use in Polymer Additives

N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . These additives can enhance the properties of polymers, making them more suitable for specific applications .

Use in Organic Synthesis

This compound has been used in organic synthesis . It can be used to synthesize a wide range of organic compounds, which have applications in various fields .

Use in Photochromic Materials

N-isoindoline-1,3-dione heterocycles have been used in the synthesis of photochromic materials . These materials can change color in response to light, and have applications in various fields such as data storage, eyewear, and security .

Safety and Hazards

The safety data sheet for “6-Aminobenzo[de]isochromene-1,3-dione” indicates that it may cause an allergic skin reaction and serious eye irritation .

Future Directions

The future directions for the research on similar compounds include the development of novel antitumor agents and the design of ultrasensitive ratiometric fluorescent sensors for detection of biogenic amines .

properties

IUPAC Name

8-(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-15(2)11-7-6-10-12-8(11)4-3-5-9(12)13(16)18-14(10)17/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHLMXPDERMJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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